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molecular formula C9H6ClNO2S2 B8281993 5-Pyridin-3-yl-thiophene-2-sulfonyl chloride

5-Pyridin-3-yl-thiophene-2-sulfonyl chloride

Cat. No. B8281993
M. Wt: 259.7 g/mol
InChI Key: NVUMPUFGYPCSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05731315

Procedure details

To a solution of 3-thiophen-2-yl-pyridine (0.355 g, 2.20 mmol) in 15 mL of THF at -78° C. is added n-BuLi (1.44 mL of a 1.6M solution in hexanes, 2.31 mmol). After stirring for 15 min, SO2 gas is bubbled through the solution for 30 min. The solution is then allowed to warm to room temperature and stirred overnight. The solution is concentrated to dryness and the resulting solid is suspended in 20 mL of hexane. Sulfuryl chloride (0.185 mL, 2.31 mmol) is added and the reaction mixture is stirred for 30 min then a small amount of methylene chloride is added and the mixture is stirred for another 30 min. The mixture is then concentrated to dryness and diluted with ethyl acetate and washed with saturated NaHCO3 (aq), water and brine. The organic layer is dried over MgSO4, filtered and concentrated to give a brown solid as the title product (0.452 g, 1.74 mmol) which is used in the subsequent step without further purification.
Quantity
0.355 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.185 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1.[Li]CCCC.[S:17](Cl)([Cl:20])(=[O:19])=[O:18].C(Cl)Cl>C1COCC1>[N:8]1[CH:9]=[CH:10][CH:11]=[C:6]([C:2]2[S:1][C:5]([S:17]([Cl:20])(=[O:19])=[O:18])=[CH:4][CH:3]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
0.355 g
Type
reactant
Smiles
S1C(=CC=C1)C=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0.185 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
SO2 gas is bubbled through the solution for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated to dryness
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture is stirred for another 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then concentrated to dryness
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated NaHCO3 (aq), water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=CC=C(S1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.74 mmol
AMOUNT: MASS 0.452 g
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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